molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

Cat. No. B1524056
Key on ui cas rn: 125558-96-5
M. Wt: 177.16 g/mol
InChI Key: NUTQQQZGXDLLMH-UHFFFAOYSA-N
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Patent
US04966723

Procedure details

Sodium hydroxide (4 g. 0.1 mol) was dissolved in water (4 ml) and methanol (50 ml). The 6-acetoxy-2-methyl (4H)3,1-benzoxazin-4-one (8.2 g, 0.04 mol), prepared above, in methanol (30 ml) was added, and the mixture refluxed for 3 hours. The solvent was removed by evaporation and the resulting sodium salt dissolved in water and acidified with hydrochloric acid. 5-Hydroxy N-acetyl anthranilic acid was collected as a beige solid and dried under vacuum. The dry solid (7.8 g, 0.04 mol) was then dissolved in dry THF (100 ml) and added to dicyclohexylcarbodiimide (8.24 g, 0.04 mol) in dry THF (50 ml). The mixture was stirred at room temperature for 18 hours and the insoluble urea removed by filtration. The filtrate was evaporated to dryness to give 6-hydroxy-2-methyl (4H)3,1-benzoxazin-4-one (2.7 g, 38%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
8.24 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][C:7]1[CH:8]=[CH:9][C:10]2[N:15]=[C:14]([CH3:16])[O:13][C:12](=[O:17])[C:11]=2[CH:18]=1)(=O)C.C1(N=C=NC2CCCCC2)CCCCC1>O.CO.C1COCC1>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[N:15]=[C:14]([CH3:16])[O:13][C:12](=[O:17])[C:11]=2[CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)OC=1C=CC2=C(C(OC(=N2)C)=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
solid
Quantity
7.8 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8.24 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the resulting sodium salt dissolved in water
CUSTOM
Type
CUSTOM
Details
5-Hydroxy N-acetyl anthranilic acid was collected as a beige solid
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
the insoluble urea removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C=CC2=C(C(OC(=N2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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